ethyl 4-(4-{[4'-(4-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzamido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(4-{[4’-(4-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzamido)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Chemical Reactions Analysis
Ethyl 4-(4-{[4’-(4-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzamido)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.
Scientific Research Applications
Ethyl 4-(4-{[4’-(4-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzamido)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways involved in diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-(4-{[4’-(4-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzamido)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of specific kinases or proteases, affecting cell signaling pathways and cellular functions .
Comparison with Similar Compounds
Ethyl 4-(4-{[4’-(4-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzamido)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:
Ethyl 4-(piperazin-1-yl)benzoate: Similar in structure but lacks the additional sulfonyl and carbamoyl groups, leading to different chemical properties and applications.
JS-K (O2-(2,4-dinitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate): A nitric oxide prodrug with anticancer properties, differing in its mechanism of action and biological activities.
Properties
IUPAC Name |
ethyl 4-[4-[[4-[4-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-3-methylphenyl]-2-methylphenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H48N6O10S2/c1-5-57-41(51)45-19-23-47(24-20-45)59(53,54)35-13-7-31(8-14-35)39(49)43-37-17-11-33(27-29(37)3)34-12-18-38(30(4)28-34)44-40(50)32-9-15-36(16-10-32)60(55,56)48-25-21-46(22-26-48)42(52)58-6-2/h7-18,27-28H,5-6,19-26H2,1-4H3,(H,43,49)(H,44,50) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COZUZANHPABETQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)C4=CC(=C(C=C4)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCN(CC6)C(=O)OCC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H48N6O10S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
861.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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